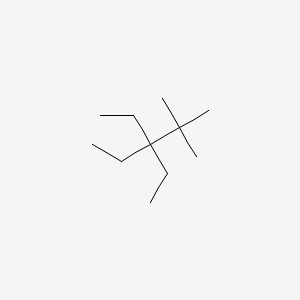
3,3-Diethyl-2,2-dimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyl-2,2-dimethylpentane: is a branched alkane with the molecular formula C12H26 . It is one of the isomers of dodecane, characterized by its unique structure where two ethyl groups and two methyl groups are attached to the second and third carbon atoms of the pentane chain, respectively. This compound is a colorless, flammable liquid under standard conditions and is less dense than water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-2,2-dimethylpentane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor. For instance, the reaction of 2,2-dimethylpentane with ethyl chloride in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. The use of zeolite catalysts in the alkylation of alkanes is a common method. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Diethyl-2,2-dimethylpentane primarily undergoes reactions typical of alkanes, such as:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens like chlorine or bromine under UV light leads to the formation of haloalkanes.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., chlorine or bromine) and UV light.
Cracking: Requires high temperatures and sometimes a catalyst like zeolite.
Major Products Formed:
Combustion: Carbon dioxide and water.
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller hydrocarbons such as ethane, propane, and butane.
Aplicaciones Científicas De Investigación
Chemistry: 3,3-Diethyl-2,2-dimethylpentane is used as a reference compound in the study of branched alkanes and their properties. It is also utilized in the development of new synthetic methods and catalytic processes.
Biology and Medicine: While not directly used in biological or medical applications, its derivatives and related compounds are studied for their potential use in pharmaceuticals and as intermediates in drug synthesis.
Industry: In the petrochemical industry, this compound is used in the formulation of high-octane fuels and as a solvent in various chemical processes.
Mecanismo De Acción
As an alkane, 3,3-Diethyl-2,2-dimethylpentane does not have a specific mechanism of action in biological systems. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, it acts as a substrate that undergoes transformations typical of hydrocarbons, such as combustion and halogenation.
Comparación Con Compuestos Similares
- 2,2-Dimethylpentane
- 3,3-Dimethylpentane
- 2,3-Dimethylpentane
- 2,2,3-Trimethylpentane
Uniqueness: 3,3-Diethyl-2,2-dimethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to its isomers, it has different boiling and melting points, density, and reactivity. This uniqueness makes it valuable in studies related to the structure-property relationship of alkanes.
Propiedades
Número CAS |
60302-28-5 |
|---|---|
Fórmula molecular |
C11H24 |
Peso molecular |
156.31 g/mol |
Nombre IUPAC |
3,3-diethyl-2,2-dimethylpentane |
InChI |
InChI=1S/C11H24/c1-7-11(8-2,9-3)10(4,5)6/h7-9H2,1-6H3 |
Clave InChI |
KCQSYGZVYTYSLG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


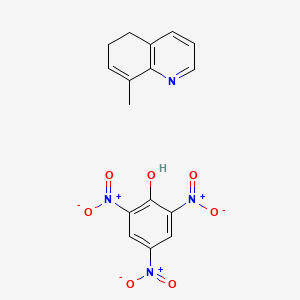




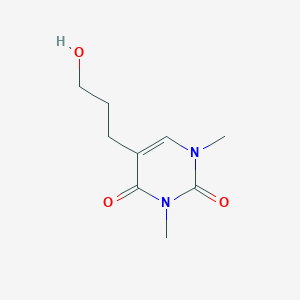
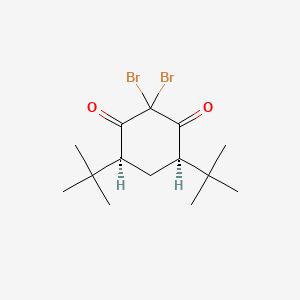
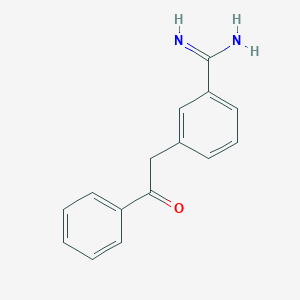
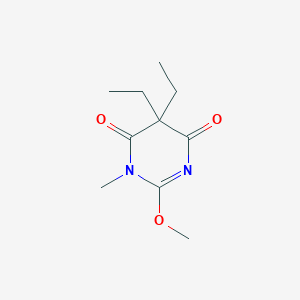

![4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14595688.png)
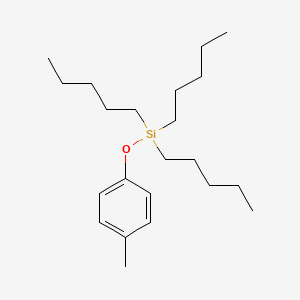

![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)
